Ethyl 5-bromo-2-fluorobenzoate
Overview
Description
Ethyl 5-bromo-2-fluorobenzoate: is an organic compound with the molecular formula C9H8BrFO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 of the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2-fluorobenzoate can be synthesized through the esterification of 5-bromo-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 5-bromo-2-fluorobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-fluorobenzoate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 5-bromo-2-fluorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed:
Substitution: Ethyl 5-azido-2-fluorobenzoate or ethyl 5-thiocyanato-2-fluorobenzoate.
Reduction: Ethyl 2-fluorobenzoate.
Oxidation: 5-Bromo-2-fluorobenzoic acid.
Scientific Research Applications
Ethyl 5-bromo-2-fluorobenzoate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds for studying biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-fluorobenzoate depends on its specific application. In chemical synthesis, it acts as a reactive intermediate that can undergo various transformations. The presence of bromine and fluorine atoms on the benzene ring influences its reactivity and the types of reactions it can participate in.
Comparison with Similar Compounds
- Ethyl 2-bromo-5-fluorobenzoate
- Ethyl 5-bromo-2-chlorobenzoate
- Ethyl 5-bromo-2-iodobenzoate
Uniqueness: Ethyl 5-bromo-2-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds
Properties
IUPAC Name |
ethyl 5-bromo-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDYNDPAJSCTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610850 | |
Record name | Ethyl 5-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612835-53-7 | |
Record name | Ethyl 5-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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